molecular formula C25H24Cl2N2O6S B12073760 Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12073760
M. Wt: 551.4 g/mol
InChI Key: YXTVNJAPCFELOW-UHFFFAOYSA-N
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Description

  • Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
  • While this compound’s specific biological role is not widely studied, diterpenoids often play essential roles in plant defense mechanisms and have potential applications in various fields.
  • Properties

    Molecular Formula

    C25H24Cl2N2O6S

    Molecular Weight

    551.4 g/mol

    IUPAC Name

    methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

    InChI

    InChI=1S/C25H24Cl2N2O6S/c1-14-21(25(32)34-3)24(36-22(14)23(31)28-16-6-4-7-17(13-16)33-2)29-20(30)8-5-11-35-19-10-9-15(26)12-18(19)27/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,28,31)(H,29,30)

    InChI Key

    YXTVNJAPCFELOW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)OC

    Origin of Product

    United States

    Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step organic synthesis, starting from simpler precursors.
    • Researchers typically use various chemical reactions, protecting groups, and purification techniques to obtain the desired compound.
  • Chemical Reactions Analysis

    • The compound may undergo several reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific functional groups present.
    • Major products formed during these reactions would involve modifications to the substituents or the thiophene ring.
  • Scientific Research Applications

    • Although limited information exists, diterpenoids like this one have potential applications:

        Chemistry: They serve as building blocks for more complex molecules.

        Biology: Some diterpenoids exhibit biological activity, such as antimicrobial or antitumor effects.

        Medicine: Researchers explore their pharmacological properties and potential therapeutic applications.

        Industry: Diterpenoids can be used in the synthesis of natural products, flavors, and fragrances.

  • Mechanism of Action

    • The specific mechanism by which this compound exerts its effects remains unclear.
    • It likely interacts with cellular targets, possibly affecting signaling pathways or enzymatic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons for this compound.
    • its uniqueness lies in its complex structure, combining multiple functional groups and heterocycles.

    Biological Activity

    Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

    Chemical Structure and Properties

    The compound features a thiophene core substituted with various functional groups, including a dichlorophenoxy moiety and a methoxyphenyl carbamoyl group. The molecular formula is C22H24Cl2N2O5SC_{22}H_{24}Cl_2N_2O_5S, with a molecular weight of approximately 485.41 g/mol.

    Antimicrobial Activity

    Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiophene have been shown to possess significant antibacterial and antifungal activities. The presence of the 2,4-dichlorophenoxy group is particularly noteworthy, as chlorinated phenolic compounds are known for their effectiveness against various pathogens.

    Compound Activity IC50 (µM) Reference
    This compoundAntibacterialTBD
    4-Methyl-1,3-thiazole derivativesModerate xanthine oxidase inhibition8.1

    Enzyme Inhibition

    The compound's potential as an enzyme inhibitor has been explored in various studies. Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and related diseases. The inhibition of this enzyme could lead to therapeutic applications in conditions such as gout and hyperuricemia.

    Antioxidant Activity

    The antioxidant properties of the compound are also of interest. Compounds featuring thiophene rings have been associated with free radical scavenging activities. This property is crucial for mitigating oxidative stress in biological systems.

    The biological activity of this compound likely involves multiple mechanisms:

    • Enzyme Interaction : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
    • Free Radical Scavenging : By donating electrons to free radicals, the compound can neutralize reactive species, reducing oxidative damage.
    • Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways involved in inflammation and immune responses.

    Case Studies

    Several studies have documented the synthesis and biological evaluation of similar thiophene derivatives:

    • A study on substituted thiophenes demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy.
    • Another investigation reported the synthesis of carbamoyl derivatives showing promising results in enzyme inhibition assays, highlighting the importance of functional group positioning on biological activity.

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